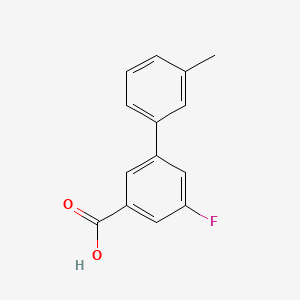

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXUEHXYANRRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681843 | |

| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-54-4 | |

| Record name | 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: A Strategic Approach to the Synthesis of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS No. 1242336-54-4)[1][2], a key structural motif in medicinal chemistry and materials science. The biphenyl scaffold, particularly when functionalized with fluorine and carboxylic acid groups, offers unique physicochemical properties that are highly sought after in drug development.[3][4] This document focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the core transformation, detailing the strategic selection of precursors, a step-by-step experimental protocol, and a mechanistic rationale for the key steps. The guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of this and structurally related biaryl compounds.

Introduction and Strategic Overview

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry.[5] Among the various methods developed, palladium-catalyzed cross-coupling reactions have become ubiquitous due to their reliability, broad substrate scope, and high functional group tolerance.[6][7][8] For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the premier strategy. This reaction facilitates the formation of a crucial carbon-carbon bond between an organoboron species and an organohalide.[3][9]

The primary advantages of employing the Suzuki-Miyaura coupling for this specific target include:

-

High Functional Group Tolerance: The reaction conditions are compatible with the acidic proton of the carboxylic acid and the C-F bond, often eliminating the need for protection-deprotection steps.[10]

-

Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures with common inorganic bases, preventing degradation of sensitive substrates.

-

Commercial Availability of Precursors: The required building blocks, a halogenated fluorobenzoic acid and a tolylboronic acid, are readily available or can be synthesized through well-established methods.[11][12]

-

Favorable Safety and Toxicity Profile: The boronic acid reagents are generally stable, crystalline solids with lower toxicity compared to other organometallic reagents used in couplings like Stille or Negishi.

Retrosynthetic Analysis and Pathway Design

The core of our synthetic strategy involves the formation of the pivotal C-C bond connecting the two aromatic rings. The most logical retrosynthetic disconnection of this compound is across this biaryl bond, leading to two primary precursor fragments.

Caption: Retrosynthetic analysis for the target molecule.

This analysis identifies 3-Bromo-5-fluorobenzoic acid and 3-Methylphenylboronic acid as the ideal coupling partners. This specific pairing is advantageous due to the high reactivity of aryl bromides in palladium catalysis and the excellent stability and reactivity of arylboronic acids.

Synthesis of Key Precursors

While both key precursors are commercially available, understanding their synthesis provides greater experimental flexibility and control.

3-Bromo-5-fluorobenzoic acid

This starting material can be prepared via electrophilic bromination of 3-fluorobenzoic acid. The fluorine and carboxylic acid groups are meta-directing, leading to bromination at the C5 position, which is activated by the fluorine atom.

3-Methylphenylboronic acid

The synthesis of 3-methylphenylboronic acid is a standard procedure in organometallic chemistry, typically achieved by reacting 3-bromotoluene with a strong base followed by quenching with a borate ester.[11][13]

-

Step 1: Formation of the Organometallic Reagent: 3-Bromotoluene is reacted with magnesium to form the Grignard reagent (3-tolylmagnesium bromide) or with an alkyllithium reagent (like n-butyllithium) at low temperature to form 3-tolyllithium.

-

Step 2: Borylation: The resulting organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

-

Step 3: Hydrolysis: Acidic workup hydrolyzes the borate ester intermediate to yield the final 3-methylphenylboronic acid.[13]

The Core Suzuki-Miyaura Coupling Reaction

This section details the mechanism and a field-proven protocol for the coupling of the selected precursors.

Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[3] The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the 3-methylphenyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

-

3-Bromo-5-fluorobenzoic acid (1.0 eq)

-

3-Methylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid, 3-methylphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The reaction mixture should be a suspension.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: a. Cool the reaction mixture to room temperature and dilute it with water. b. Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove non-acidic impurities and the catalyst. Discard the organic layers. c. Carefully acidify the aqueous layer to pH ~2 with 1M hydrochloric acid (HCl). A precipitate of the crude product should form. d. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove residual organic impurities. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Alternative Pathway: Ester Protection

For certain sensitive substrates or to improve solubility, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to coupling.

-

Esterification: Reflux 3-bromo-5-fluorobenzoic acid in methanol with a catalytic amount of sulfuric acid for 3-5 hours.[14][15] After neutralization and extraction, the methyl ester is obtained.

-

Suzuki Coupling: Perform the Suzuki coupling as described above using the methyl 3-bromo-5-fluorobenzoate.

-

Saponification (Deprotection): The resulting methyl 5-fluoro-3'-methylbiphenyl-3-carboxylate is hydrolyzed to the final carboxylic acid product by heating with an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like THF or methanol. Acidic workup then precipitates the final product.

Data Summary

The following table summarizes typical parameters for the described Suzuki-Miyaura coupling reaction.

| Parameter | Value / Condition | Rationale |

| Aryl Halide | 3-Bromo-5-fluorobenzoic acid | Commercially available, good reactivity. |

| Boronic Acid | 3-Methylphenylboronic acid | Stable, commercially available coupling partner. |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol % loading is typical for efficient catalysis. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[10] |

| Solvent | Dioxane/H₂O, Toluene/H₂O (4:1) | Biphasic system aids in dissolving both organic and inorganic reagents. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle.[4] |

| Typical Yield | 75 - 95% | Dependent on purity of reagents and reaction scale. |

Conclusion

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The strategic use of 3-bromo-5-fluorobenzoic acid and 3-methylphenylboronic acid as coupling partners provides a direct, high-yielding, and scalable route to this valuable compound. The protocol described herein is robust and benefits from the well-understood mechanism and broad functional group tolerance of the Suzuki reaction, making it an authoritative and trustworthy method for researchers in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.

- Frontiers. (n.d.). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow.

- ACS Publications. (2025). Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters.

- BYJU'S. (n.d.). Ullmann Reaction.

- Semantic Scholar. (n.d.). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes.

- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Wikipedia. (n.d.). Ullmann reaction.

- L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.

- ChemBK. (n.d.). 3-Methylphenylboronic Acid (contains varying amounts of Anhydride).

- Guidechem. (n.d.). What are the synthesis and applications of 3-Tolylboronic acid?

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.

- ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.

- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

- ResearchGate. (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

- ChemicalBook. (n.d.). This compound.

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Quora. (2013, July 14). What are the industrial preparation method of fluoro benzoic acid?

- Chem-Impex. (n.d.). 3-Methylphenylboronic acid.

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

- CymitQuimica. (n.d.). 3'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid.

- Guidechem. (n.d.). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid?

- NIH. (n.d.). Discovery of an L-like Configuration for 3'-Fluoro-5'-norcarbonucleoside Phosphonates as Potent Anti-HIV Agents.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid.

- 北京欣恒研科技有限公司. (n.d.). This compound.

- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.

- NIH. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- BLDpharm. (n.d.). 3'-Fluoro-5'-hydroxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acid.

- ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).

- NIH. (n.d.). Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides.

- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester.

- Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

- NIH. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

Sources

- 1. This compound CAS#: 1242336-54-4 [m.chemicalbook.com]

- 2. This compound - CAS:1242336-54-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]

- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. 3-Bromo-5-fluorobenzoic acid [oakwoodchemical.com]

- 13. Page loading... [wap.guidechem.com]

- 14. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Introduction

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a fluorinated biphenyl carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, making it a valuable tool in drug design.[1] The biphenyl scaffold is a common motif in pharmaceuticals, and the carboxylic acid group provides a handle for further chemical modification or can act as a key interacting group with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, and expert insights into the rationale behind these experimental choices.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 1242336-54-4 | [2][3] |

| Molecular Formula | C₁₄H₁₁FO₂ | [2] |

| Molecular Weight | 230.23 g/mol | [2] |

| Predicted Boiling Point | 392.3 ± 30.0 °C | [2] |

| Predicted Density | 1.226 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.81 ± 0.10 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for the formation of C-C bonds between aryl halides and arylboronic acids due to its high yields and tolerance of a wide range of functional groups.[4][5]

Reaction Scheme:

(3-Borono-5-fluorobenzoic acid) + (3-Iodotoluene) --[Pd(PPh₃)₄, K₂CO₃]--> this compound

Experimental Protocol:

-

Materials and Equipment:

-

3-Borono-5-fluorobenzoic acid

-

3-Iodotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Nitrogen or Argon inert atmosphere setup

-

-

Procedure:

-

To a round-bottom flask, add 3-Borono-5-fluorobenzoic acid (1.0 eq), 3-Iodotoluene (1.0 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the palladium catalyst.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio. The solvent mixture is chosen to dissolve both the organic and inorganic reagents.

-

The reaction mixture is stirred and heated to 80-90°C for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The remaining aqueous layer is acidified with 1M HCl to precipitate the carboxylic acid product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

-

Synthesis Workflow Diagram:

Caption: Suzuki-Miyaura synthesis workflow.

Experimental Characterization

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound.

-

Protocol:

-

A small amount of the dried, purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

-

Solubility Assessment

Understanding the solubility profile is essential for formulation and in-vitro assays.

-

Protocol:

-

To a series of vials, add a small, known amount of the compound (e.g., 1 mg).

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane) to each vial.

-

Vortex each vial for 1-2 minutes.

-

Visually inspect for dissolution. If dissolved, the compound is soluble at that concentration. If not, the mixture can be gently heated or sonicated to assess for enhanced solubility.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter influencing a molecule's ionization state at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

-

Protocol:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol).

-

Calibrate a pH meter using standard buffer solutions.

-

Insert the pH electrode into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[7]

-

pKa Determination Workflow:

Caption: Potentiometric titration workflow for pKa.

Spectroscopic Analysis

Spectroscopic methods are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine and methyl substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[8]

-

¹³C NMR: The carbon NMR will show characteristic signals for the carboxylic acid carbonyl carbon (around 165-185 ppm) and the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).[8]

-

General Acquisition Protocol:

-

Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

-

Expected Absorptions:

-

A very broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.[8]

-

A strong C=O stretch for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹ (lower due to conjugation with the aromatic ring).[8]

-

C-O stretching and O-H bending vibrations.

-

C-F stretching vibration.

-

Aromatic C-H and C=C stretching vibrations.

-

-

General Acquisition Protocol:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Acquire the spectrum using an FT-IR spectrometer.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Data:

-

The molecular ion peak (M⁺) corresponding to the exact mass of the compound.

-

Characteristic fragmentation patterns, such as the loss of -COOH or other fragments.

-

-

General Acquisition Protocol:

-

Dissolve the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

-

Analytical Workflow for Characterization:

Caption: Workflow for spectroscopic analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of small molecules. A reversed-phase method would be suitable for this compound.[9]

HPLC Protocol:

-

Instrumentation and Materials:

-

HPLC system with a UV detector, pump, and autosampler.

-

C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Sample dissolved in a suitable solvent (e.g., acetonitrile/water).

-

-

Procedure:

-

Prepare a standard solution of the compound at a known concentration.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the sample.

-

Run a gradient elution, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

HPLC Purity Analysis Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. web.williams.edu [web.williams.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Identification, Synthesis, and Characterization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a key structural motif in medicinal chemistry. This document moves beyond a simple data sheet to offer practical, field-proven insights into the identification, synthesis, and analytical characterization of this compound, emphasizing the causality behind experimental choices to ensure reproducible and reliable results.

Core Identification and Physicochemical Properties

The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under CAS Number 1242336-54-4 .[1][2] Its core structure consists of a biphenyl backbone, functionalized with a carboxylic acid group, a fluorine atom, and a methyl group at specific positions, which impart unique electronic and conformational properties relevant to its application in drug design.

The fluorine substituent is of particular note. Its incorporation into organic molecules can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of fluorine can also influence the acidity of the carboxylic acid group.

Below is a summary of its key identifiers and computed physicochemical properties.

| Identifier | Value | Source |

| CAS Number | 1242336-54-4 | [1][2] |

| Molecular Formula | C₁₄H₁₁FO₂ | ChemicalBook[2] |

| Molecular Weight | 230.23 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 392.3 ± 30.0 °C | ChemicalBook[2] |

| Predicted Density | 1.226 ± 0.06 g/cm³ | ChemicalBook[2] |

Below is a diagram illustrating the chemical structure of this compound with IUPAC numbering to provide clarity for the subsequent discussion of spectral data.

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of substituted biphenyl carboxylic acids is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields. The logical disconnection for this compound involves coupling a boronic acid derivative of one ring with a halogenated derivative of the other.

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

A robust pathway involves the coupling of 3-bromo-5-fluorobenzoic acid with 3-methylphenylboronic acid . This choice is strategic as substituted bromobenzoic acids and phenylboronic acids are readily available commercial starting materials.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). The use of a pre-catalyst or a ligand/palladium source combination is also common.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the product to precipitate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The choice of ethyl acetate is due to its good solvency for the product and immiscibility with water.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification

The crude product often contains residual starting materials and catalyst byproducts. Recrystallization is a highly effective method for purifying solid carboxylic acids.

-

Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For biphenyl carboxylic acids, a mixed solvent system like ethanol/water or benzene/petroleum ether is often effective.[6]

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound, confirming both its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment. A reversed-phase method is standard for a molecule of this polarity.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 4 µm) provides excellent separation for aromatic compounds.[7] Fluorinated phases can also offer alternative selectivity for fluorinated analytes.[8]

-

Mobile Phase: A gradient elution is recommended.

-

Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid). The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks.

-

Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

-

Example Gradient: Start with a high percentage of Solvent A (e.g., 90%) and ramp up to a high percentage of Solvent B (e.g., 95%) over 15-20 minutes.

-

Detection: UV detection at a wavelength where the biphenyl system has strong absorbance (typically around 254 nm).

-

Justification: This method provides a robust separation of the product from potential impurities like unreacted starting materials or homocoupled byproducts. The gradient ensures that both more polar and less polar impurities are eluted and quantified.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule, given the presence of the ionizable carboxylic acid group. ESI in negative mode (ESI-) will be particularly effective, readily forming the [M-H]⁻ ion.

-

Expected Ions:

-

[M-H]⁻: 229.07 (Calculated for C₁₄H₁₀FO₂⁻)

-

-

Fragmentation (MS/MS): Tandem mass spectrometry of the [M-H]⁻ ion would likely show a characteristic loss of CO₂ (44 Da), resulting in a fragment at m/z 185.08. This neutral loss is a hallmark of carboxylic acids in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of all atoms. For this compound, both ¹H and ¹³C NMR are essential. ¹⁹F NMR will provide definitive confirmation of the fluorine substituent.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (Ar-H): Expect a complex series of multiplets in the range of 7.0-8.2 ppm. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.

-

Methyl Protons (-CH₃): A singlet around 2.4 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal around 165-175 ppm.

-

Aromatic Carbons: Multiple signals between 110-150 ppm. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

-

-

¹⁹F NMR:

-

A single resonance, the chemical shift of which will be characteristic of a fluoroaryl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to confirm the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically 1100-1300 cm⁻¹.

-

C-H Stretches (Aromatic and Methyl): Bands around 2850-3100 cm⁻¹.

Caption: Integrated workflow for synthesis and characterization.

Safety and Handling

As a novel chemical entity, a full toxicological profile for this compound is not available. Therefore, it should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a robust framework for the synthesis, purification, and comprehensive identification of this compound. By understanding the rationale behind each step, from the choice of synthetic route to the specific parameters of analytical methods, researchers can confidently and reproducibly work with this and structurally related molecules.

References

-

Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409-417. Available at: [Link]

-

Beijing Xinheng Technology Co., Ltd. This compound. Available at: [Link]

-

Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Available at: [Link]

-

Lee, S. H., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(6), 624-627. Available at: [Link]

-

Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

- Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.

-

Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available at: [Link]

- Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

-

Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at: [Link]

-

Scientific Research Publishing. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Open Journal of Organic Polymer Materials. Available at: [Link]

- Suzuki, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.

-

ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

Sources

- 1. This compound - CAS:1242336-54-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. This compound CAS#: 1242336-54-4 [m.chemicalbook.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-3'-methylbiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, focusing on its solubility and chemical stability. As a crucial intermediate or potential active pharmaceutical ingredient (API), a thorough understanding of these characteristics is paramount for successful drug development, from early-stage discovery to formulation. This document is designed to provide not only procedural details but also the underlying scientific rationale for the described experimental workflows.

Introduction: The Significance of Biphenyl Carboxylic Acids in Medicinal Chemistry

Biphenyl carboxylic acid derivatives are a well-established structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The inherent rigidity of the biphenyl scaffold, combined with the versatile chemical reactivity of the carboxylic acid group, allows for the synthesis of a diverse array of molecules with tailored biological activities.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[2] A deep understanding of the solubility and stability of this specific molecule is therefore critical for its advancement as a drug candidate.

Predicted Physicochemical Properties of this compound

While experimental data for this compound is not extensively available in the public domain, its fundamental physicochemical properties can be reliably predicted using established in silico models. These predictions are invaluable for guiding initial experimental design.

| Property | Predicted Value | Significance in Drug Development | Recommended Prediction Tools |

| pKa | 3.81 ± 0.10[3] | The predicted pKa suggests that this compound is a weak acid. This is a critical parameter as it dictates the ionization state of the molecule at different physiological pH values, which in turn significantly influences its solubility, absorption, and distribution. | ACD/Percepta, ChemAxon[4][5][6][7] |

| logP | - | The octanol-water partition coefficient (logP) is a measure of the molecule's lipophilicity. It is a key determinant of its ability to cross biological membranes and its potential for metabolism. | SwissADME, ACD/Percepta[4][8][9][10][11][12] |

| Aqueous Solubility | - | The intrinsic solubility of the unionized form and the solubility at physiological pH are fundamental for predicting oral bioavailability and developing suitable formulations. | SwissADME, ChemAxon[6][8][9][10][11][13] |

Note: The values for logP and aqueous solubility are not explicitly found in the initial search but can be readily obtained using the recommended and widely recognized in silico prediction tools.[4][6][8][9][10][11][12][13]

Comprehensive Solubility Assessment

The solubility of an API is a critical factor that can influence its bioavailability and therapeutic efficacy.[6] A thorough solubility assessment in various media is therefore a cornerstone of pre-formulation studies.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Shake-Flask Solubility Measurement

The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Purified water (Milli-Q or equivalent)

-

pH buffers (e.g., phosphate-buffered saline at pH 7.4)

-

Relevant organic solvents (e.g., ethanol, propylene glycol, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Causality Behind Experimental Choices:

-

Use of excess solid: This ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Controlled temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.[12]

-

Prolonged agitation: This facilitates the dissolution process and ensures that the system reaches equilibrium.

-

Centrifugation: This is a critical step to effectively separate the undissolved solid from the saturated solution, preventing artificially high solubility readings.[3]

In-depth Stability Profiling: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products, establish the degradation pathways, and evaluate the intrinsic stability of a drug molecule.[8][9] This information is critical for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of the drug product.[4][9]

Logical Framework for Forced Degradation Studies

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Caption: Forced Degradation Study Workflow.

Step-by-Step Protocols for Forced Degradation

Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines.[9][10][11]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Expose aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer).

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The target degradation is typically in the range of 5-20%.[10][11]

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Conditions: 3% H₂O₂ at room temperature.[10]

-

Rationale: To assess the molecule's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or oxidative excipients.

-

-

Thermal Degradation:

-

Conditions: Solid drug substance at 60 °C.

-

Rationale: To evaluate the solid-state stability of the API at elevated temperatures, which can be encountered during manufacturing and storage.

-

-

Photostability:

-

Conditions: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and handling.[8]

-

Conclusion: A Pathway to Informed Drug Development

A comprehensive understanding of the solubility and stability of this compound is non-negotiable for its successful development as a therapeutic agent. The in silico prediction of key physicochemical properties, coupled with rigorous experimental determination of solubility and a thorough forced degradation study, provides the foundational knowledge required for rational formulation design, the establishment of appropriate storage conditions, and ultimately, ensuring the safety and efficacy of the final drug product. The methodologies and scientific rationale presented in this guide offer a robust framework for researchers and drug development professionals to confidently advance this promising molecule through the development pipeline.

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]

-

Forced Degradation Studies - MedCrave online. (2016-12-14). [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. [Link]

-

BIPHENYL CARBOXYLIC ACID - Ataman Kimya. [Link]

-

ACD/Labs Releases Percepta. [Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

- DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google P

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2025-08-07). [Link]

-

SwissADME. [Link]

-

SwissADME - SIB Swiss Institute of Bioinformatics - Expasy. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed. (2017-03-03). [Link]

-

Molecular property and toxicity prediction using ACD/Percepta®. [Link]

-

Calculators & Predictors - Chemaxon. [Link]

-

Predicting pKa - Chemaxon. (2023-04-19). [Link]

-

Solubility prediction. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. This compound CAS#: 1242336-54-4 [chemicalbook.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. researchgate.net [researchgate.net]

- 6. chemaxon.com [chemaxon.com]

- 7. chemaxon.com [chemaxon.com]

- 8. SwissADME [swissadme.ch]

- 9. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Solubility prediction [cdb.ics.uci.edu]

An In-depth Technical Guide to 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid, a specific derivative with potential applications in oncology and metabolic diseases. While the historical discovery of this particular molecule is not extensively documented, this guide constructs a robust framework for its synthesis, characterization, and potential pharmacological relevance based on established principles and analogous compounds. We will delve into a detailed, field-proven synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, discuss its mechanistic underpinnings, and explore its potential as an anticancer agent and a URAT1 inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel biphenyl derivatives.

Introduction: The Significance of the Biphenyl Carboxylic Acid Moiety

Biphenyl derivatives are a cornerstone in modern drug discovery, valued for their structural rigidity and tunable electronic properties.[3][4] The connection of two phenyl rings provides a stable scaffold that can be strategically functionalized to interact with various biological targets. The incorporation of a carboxylic acid group is particularly significant, as it can act as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic properties of a molecule.[5]

This structural motif is present in several marketed drugs, including the anti-inflammatory agents Diflunisal and Fenbufen.[5] The versatility of the biphenyl carboxylic acid scaffold has led to its exploration in a multitude of therapeutic areas, including:

-

Oncology: As anticancer agents targeting various pathways.[6][7]

-

Metabolic Diseases: Notably as inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[8][9][10][11]

-

Infectious Diseases: As antimicrobial and antifungal agents.[1]

-

Cardiovascular Diseases: As antihypertensive agents.[1]

The subject of this guide, this compound, combines the established biphenyl carboxylic acid core with specific substitutions—a fluorine atom and a methyl group—that can significantly influence its biological activity, metabolic stability, and target-binding affinity.

Proposed Synthesis: A Mechanistic Approach via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14][15] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents.[13]

The proposed synthesis of this compound involves the coupling of two key building blocks: 3-Bromo-5-fluorobenzoic acid and (3-methylphenyl)boronic acid .

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| 3-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Aryl halide |

| (3-methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | Boronic acid |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | Catalyst precursor |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 280.49 | Ligand |

| Potassium carbonate | K₂CO₃ | 138.21 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |

| Water | H₂O | 18.02 | Co-solvent |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 3-Bromo-5-fluorobenzoic acid (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq). Add this catalyst-ligand mixture to the reaction flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reagents upon heating.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with 1 M HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle, which is crucial for understanding and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-fluorobenzoic acid to form a Pd(II) intermediate.

-

Transmetalation: The methylphenyl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base (potassium carbonate).

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Potential Therapeutic Applications

The structural features of this compound suggest its potential utility in several therapeutic areas, primarily in oncology and the treatment of metabolic disorders.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of biphenyl carboxylic acid derivatives.[5][6] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and colorectal cancer (HCT-116).[6][16] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7][16]

The fluorine atom in the 5-position can enhance the molecule's metabolic stability and binding affinity to target proteins, while the methyl group at the 3'-position can provide steric hindrance that may favor a specific binding conformation. It is hypothesized that this compound could act as an allosteric inhibitor of key signaling proteins, such as EGFR tyrosine kinase, a pathway that has been successfully targeted by other biphenyl derivatives.[16]

URAT1 Inhibition for Gout and Hyperuricemia

Urate transporter 1 (URAT1) is a crucial protein in the reabsorption of uric acid in the kidneys.[10][17] Its inhibition leads to increased uric acid excretion, making it a prime target for the treatment of hyperuricemia and gout.[8][9][11] Several potent URAT1 inhibitors, both in clinical use and under investigation, feature a biphenyl carboxylic acid scaffold.[10]

The carboxylic acid moiety is essential for interacting with the transporter, while the substituted biphenyl structure contributes to the overall binding affinity and selectivity. The specific substitution pattern of this compound makes it a promising candidate for URAT1 inhibition, warranting further investigation in this area.

Future Directions and Conclusion

While the specific discovery and history of this compound remain to be fully elucidated in public-domain literature, its rational design and synthesis are well-supported by established chemical principles. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route to this molecule, enabling its further investigation.

The structural analogy to known anticancer agents and URAT1 inhibitors strongly suggests that this compound is a compound of significant interest for drug discovery and development. Future research should focus on:

-

In vitro biological evaluation: Screening against a panel of cancer cell lines and URAT1 inhibition assays.

-

Structure-activity relationship (SAR) studies: Synthesis and testing of related analogues to optimize potency and selectivity.

-

In vivo studies: Evaluation of efficacy and pharmacokinetic properties in relevant animal models.

This technical guide provides a foundational framework for researchers to embark on the exploration of this compound and its potential to contribute to the development of novel therapeutics.

References

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_144733.html]

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://ajgreenchem.com/article_144733_06456de20a8f465c4439c0651f8b3a0e.pdf]

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7415]

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259550/]

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/2EBrpWwJ/]

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7415/htm]

- Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01321]

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37959834/]

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724225/]

- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02313]

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03525]

- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [URL: https://www.researchgate.

- Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/128331]

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [URL: https://www.researchgate.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02766a]

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8159675/]

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. [URL: https://www.benchchem.com/pdf/B1268461.pdf]

- Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388654/]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]

- 17. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive In-Silico Workflow for the Characterization of 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid

A Senior Application Scientist's Guide to Theoretical and Molecular Modeling Studies

Introduction: Unlocking the Potential of a Fluorinated Biphenyl Scaffold

The biphenyl moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory and anticancer properties. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4][5] 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a molecule that combines these key features, making it a compound of significant interest for theoretical and molecular modeling studies to explore its potential as a therapeutic agent.

This technical guide presents a comprehensive in-silico workflow designed to elucidate the physicochemical properties and potential biological activity of this compound. As a Senior Application Scientist, the rationale behind each computational step is detailed, providing a robust framework for researchers, scientists, and drug development professionals to follow. This guide will focus on a hypothetical investigation into its potential as a kinase inhibitor, a class of targets where biphenyl structures are prevalent.[6][7]

Part 1: Theoretical Elucidation via Density Functional Theory (DFT)

Expertise & Experience: The "Why" Behind the "How"

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of many-body systems, such as molecules.[8][9] It offers a balance between computational cost and accuracy, making it an ideal starting point for characterizing a novel small molecule.[8] By calculating the molecule's geometric and electronic properties, we can gain fundamental insights into its stability, reactivity, and potential for intermolecular interactions.[10][11][12][13][14]

Protocol 1.1: DFT-Based Molecular Characterization

-

Structure Preparation:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D conformation.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G*). This step is crucial to find the lowest energy, and therefore most stable, conformation of the molecule.

-

-

Frequency Calculation:

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Electronic Property Analysis:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.

-

Generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution and is invaluable for identifying regions prone to electrophilic or nucleophilic attack, as well as potential hydrogen bonding sites.[10][11]

-

-

Spectroscopic Prediction:

-

Simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be used to aid in the experimental characterization of the synthesized compound.

-

Data Presentation: Calculated Molecular Properties

| Property | Calculated Value | Significance |

| Optimized Energy (Hartree) | To be calculated | The ground state energy of the most stable conformer. |

| HOMO Energy (eV) | To be calculated | Indicates the electron-donating ability. |

| LUMO Energy (eV) | To be calculated | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | To be calculated | A larger gap suggests higher kinetic stability. |

| Dipole Moment (Debye) | To be calculated | Provides insight into the molecule's overall polarity. |

Visualization: DFT Workflow

Caption: A flowchart of the Density Functional Theory (DFT) workflow.

Part 2: Molecular Modeling - Probing the Interaction with a Kinase Target

Authoritative Grounding: Selecting a Relevant Biological Target

The biphenyl scaffold is a common feature in many kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth and metastasis.[15][16][17][18] Several crystal structures of VEGFR-2 in complex with small molecule inhibitors are available in the Protein Data Bank (PDB), such as 3VHE and 2QU6, making it an excellent and well-validated target for our molecular modeling studies.[15][19]

Protocol 2.1: Molecular Docking

Trustworthiness: A Self-Validating System

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][20][21] The scoring function then estimates the binding affinity. To ensure the reliability of the docking protocol, it is essential to first perform redocking of the co-crystallized ligand and confirm that the predicted pose has a low root-mean-square deviation (RMSD) from the crystallographic pose.

-

Protein Preparation:

-

Download the crystal structure of VEGFR-2 (e.g., PDB ID: 3VHE) from the RCSB PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site based on the location of the co-crystallized inhibitor.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina or Glide.

-

Generate a set of possible binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding affinity (e.g., docking score in kcal/mol).

-

Visualize the top-ranked binding pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.

-

Data Presentation: Docking Results

| Parameter | Value |

| PDB ID of Target | 3VHE |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | To be calculated |

| Key Interacting Residues | To be identified |

| Types of Interactions | To be identified |

Visualization: Molecular Docking Workflow

Caption: The workflow for molecular docking studies.

Protocol 2.2: Molecular Dynamics (MD) Simulation

Expertise & Experience: From a Static Picture to a Dynamic Movie

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the flexibility of the interacting molecules.[22][23][24][25][26]

-

System Setup:

-

Use the top-ranked docked complex from the previous step as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Data Presentation: MD Simulation Metrics

| Metric | Average Value | Interpretation |

| Protein RMSD (Å) | To be calculated | A stable RMSD indicates a stable protein structure. |

| Ligand RMSD (Å) | To be calculated | A stable RMSD suggests the ligand remains bound in the active site. |

| Key Hydrogen Bond Occupancy (%) | To be calculated | High occupancy indicates a stable and important interaction. |

Visualization: MD Simulation Workflow

Caption: The workflow for molecular dynamics simulations.

Part 3: In-Silico ADMET Prediction

Trustworthiness: Early Assessment for Higher Success Rates

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify and filter out compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources.[27][28][29][30][31]

Protocol 3.1: ADMET and Drug-Likeness Prediction

-

Input Structure:

-

Use the 2D or 3D structure of this compound.

-

-

Prediction using Web-Based Tools:

-

Utilize freely available web servers such as SwissADME or pkCSM.

-

Submit the molecular structure to obtain predictions for a range of physicochemical and pharmacokinetic properties.

-

-

Analysis of Predictions:

-

Evaluate the predicted properties, including lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential for cytochrome P450 inhibition.

-

Assess the drug-likeness based on established filters like Lipinski's rule of five.

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | To be calculated | < 500 |

| LogP | To be calculated | < 5 |

| Hydrogen Bond Donors | To be calculated | < 5 |

| Hydrogen Bond Acceptors | To be calculated | < 10 |

| Gastrointestinal Absorption | To be calculated | High/Low |

| CYP Inhibition | To be calculated | Yes/No |

Conclusion

This in-depth technical guide outlines a comprehensive and robust computational workflow for the theoretical and molecular modeling of this compound. By systematically applying Density Functional Theory, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain profound insights into the molecule's fundamental properties and its potential as a kinase inhibitor. This structured in-silico approach enables the rational design and prioritization of promising drug candidates, ultimately accelerating the drug discovery pipeline.

References

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]